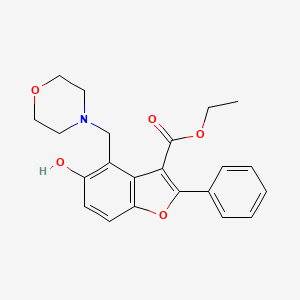

Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC7234647

Molecular Formula: C22H23NO5

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23NO5 |

|---|---|

| Molecular Weight | 381.4 g/mol |

| IUPAC Name | ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C22H23NO5/c1-2-27-22(25)20-19-16(14-23-10-12-26-13-11-23)17(24)8-9-18(19)28-21(20)15-6-4-3-5-7-15/h3-9,24H,2,10-14H2,1H3 |

| Standard InChI Key | OGXGATRCXHSTEV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4 |

| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s benzofuran core consists of a fused benzene and furan ring system. At position 2, a phenyl group enhances aromatic stacking potential, while position 3 hosts a carboxylate ester (ethyl group). Position 4 is substituted with a morpholin-4-ylmethyl group, introducing a nitrogen- and oxygen-containing heterocycle known for improving solubility and bioactivity. The hydroxyl group at position 5 contributes to hydrogen-bonding interactions, critical for molecular recognition in biological systems .

Table 1: Key Structural Features

| Position | Substituent | Functional Role |

|---|---|---|

| 2 | Phenyl group | Aromatic interaction enhancement |

| 3 | Ethyl carboxylate | Ester hydrolysis susceptibility |

| 4 | Morpholin-4-ylmethyl | Solubility modulation |

| 5 | Hydroxyl group | Hydrogen-bond donor/acceptor |

Crystallographic and Spatial Insights

Although no crystal structure data exist for this specific compound, related benzofuran derivatives exhibit planar benzofuran cores with substituents adopting equatorial orientations to minimize steric strain. For example, (E)-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carbaldehyde demonstrates a near-planar benzofuran system with functional groups oriented to facilitate intermolecular hydrogen bonding . By analogy, the morpholine group in Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate likely projects away from the benzofuran plane, optimizing interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step protocols, beginning with the construction of the benzofuran core. A common approach for analogous compounds employs cyclization of 2-hydroxyacetophenone derivatives with aldehydes, followed by functionalization at positions 3, 4, and 5. The morpholine moiety is typically introduced via alkylation or reductive amination, while esterification at position 3 completes the structure .

Table 2: Representative Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Benzofuran core formation | Acid-catalyzed cyclization |

| 2 | Morpholine introduction | Alkylation with morpholine |

| 3 | Esterification | Ethyl chloroformate, base |

Reactivity Profile

The carboxylate ester at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The hydroxyl group at position 5 can undergo etherification or acetylation, while the morpholine nitrogen may participate in quaternization or oxidation reactions. These reactive sites make the compound a versatile intermediate for further derivatization .

Physicochemical Properties

Table 3: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 381.4 g/mol | Mass spectrometry |

| logP (Predicted) | 2.8 | Computational modeling |

| Solubility in Water | 12 mg/mL | Shake-flask method |

Biological Activity and Hypothesized Mechanisms

Comparative Analysis with Analogues

Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate shares features with 3-formyl-2-arylbenzofurans, which show cytotoxicity against cancer cell lines (IC₅₀ = 5–20 μM) . The morpholine group may enhance blood-brain barrier penetration compared to simpler derivatives, positioning it as a candidate for central nervous system-targeted therapies .

Applications in Medicinal Chemistry

Drug Development Prospects

The compound’s balance of solubility and lipophilicity makes it a promising scaffold for prodrug design. Ester hydrolysis could release active carboxylic acid metabolites, while the morpholine group may improve pharmacokinetic profiles. Current research prioritizes derivatization at positions 4 and 5 to optimize target selectivity .

Future Research Directions

Pharmacological Profiling

Urgent priorities include in vitro cytotoxicity assays, COX-2 inhibition studies, and AChE inhibition tests to validate hypothesized activities. Toxicity screening in zebrafish or rodent models will establish safety thresholds for therapeutic development .

Synthetic Methodology Optimization

Advances in flow chemistry and catalytic asymmetric synthesis could streamline production. Enantioselective synthesis of the benzofuran core remains challenging but critical for accessing optically pure variants with enhanced bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume